molecular formula C16H24NNaO6 B1667685 3,5-Diethyl 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-3,4,5-pyridinetricarboxylate monosodium salt CAS No. 27296-05-5

3,5-Diethyl 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-3,4,5-pyridinetricarboxylate monosodium salt

Cat. No. B1667685
CAS RN: 27296-05-5
M. Wt: 319.28 g/mol
InChI Key: JMSNVMUORJBRKF-UHFFFAOYSA-M
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Description

The compound is a derivative of dihydropyridine and is often referred to as a Hantzsch ester . It serves as a hydrogen source in conjugate reduction and organocatalytic reductive amination .


Synthesis Analysis

The synthesis of this compound involves the reaction of formaldehyde and ethyl acetoacetate in the presence of an inert gas . Another method involves the Michael-addition of 3-aminocrotonic acid ester to aralkylidene acetoacetic acid esters followed by ring closure .


Molecular Structure Analysis

The molecular formula of the compound is C13H19NO4 . It is a solid at 20°C and appears as a light yellow to yellow to green powder or crystal .


Chemical Reactions Analysis

This compound is used as a hydrogen source in organocatalytic reductive amination and conjugate reduction . It has also been used in the study of the mechanism of electrochemical oxidation in ethanol/water solutions on a glassy carbon electrode .


Physical And Chemical Properties Analysis

The compound has a melting point of 183°C and a maximum absorption wavelength of 374 nm in ethanol . It is soluble in organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized from β-diketo compounds, formaldehyde, and amine in the presence of amine salt as a phase transfer catalyst, achieving high purity and yield (Wu Jian-yi, 2001).

  • Photooxidation Processes : It can undergo photooxidation to form corresponding pyridines, a reaction influenced by substituents, mediums, and atmospheres (O. Mitsunobu et al., 1972).

  • Unique Chemical Reactions : This compound interacts with various electrophiles to yield specific pyridine derivatives and substitution products (R. Bacon & B. Osuntogun, 1980).

Structural and Chemical Analysis

  • Crystal Structures and Fluorine Effects : Studies on crystal structures and the impact of fluorine on the dihydropyridine nucleus provide insights into self-assembly and non-covalent interactions (R. Shashi et al., 2020).

  • Solid-State Structure Analysis : Investigations into the solid-state structure of related compounds have implications for pharmacological applications, especially in terms of molecular structure and biological activity (J. I. McKenna et al., 1988).

  • Spectroscopic and X-Ray Characterization : Spectroscopic methods, including IR, NMR, and X-ray diffraction, have been employed to understand the molecular structure and properties of this compound and its derivatives (Yi Li et al., 2014).

Applications in Chemical Synthesis

  • Synthetic Applications : The compound is used in synthesizing a variety of 1,4-dihydropyridine derivatives with potential pharmacological activities (D. Mutsenietse et al., 1982).

  • Role in Drug Discovery : Derivatives of this compound have been explored for their potential in inducing apoptosis, which is significant in the field of chemotherapeutics and cancer research (Seunghyun Ahn et al., 2018).

  • Enzymatic Studies and Biological Activities : The compound has been subject to enzymatic studies to understand its role in different biological processes, which can contribute to the development of new drugs and analytical methods (F. Guengerich et al., 1988).

Safety And Hazards

The compound is classified as a combustible solid . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include wearing protective gloves, eye protection, and face protection. If it comes into contact with skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

sodium;3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6.Na/c1-5-20-13(18)9-7(3)15-8(4)10(11(9)12(16)17)14(19)21-6-2;/h11,15H,5-6H2,1-4H3,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBROLRZEUAZZAL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C(=O)[O-])C(=O)OCC)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18NNaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181737
Record name 3,4,5-Pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-, 3,5-diethyl ester, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diethyl 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-3,4,5-pyridinetricarboxylate monosodium salt

CAS RN

27296-05-5
Record name AV 153
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027296055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Pyridinetricarboxylic acid, 1,4-dihydro-2,6-dimethyl-2,6-dimethyl-, 3,5-diethyl ester, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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